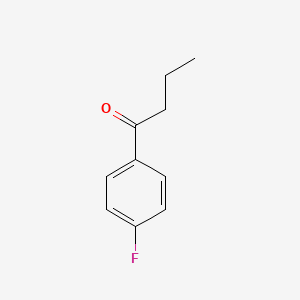

4'-Fluorobutyrophenone

CAS No.: 582-83-2

Cat. No.: VC1963464

Molecular Formula: C10H11FO

Molecular Weight: 166.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 582-83-2 |

|---|---|

| Molecular Formula | C10H11FO |

| Molecular Weight | 166.19 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)butan-1-one |

| Standard InChI | InChI=1S/C10H11FO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7H,2-3H2,1H3 |

| Standard InChI Key | QHDXPJMOWRLLRV-UHFFFAOYSA-N |

| SMILES | CCCC(=O)C1=CC=C(C=C1)F |

| Canonical SMILES | CCCC(=O)C1=CC=C(C=C1)F |

Introduction

Basic Information and Chemical Identity

4'-Fluorobutyrophenone, also known as 1-(4-fluorophenyl)butan-1-one, is an aromatic ketone characterized by a fluorine atom at the para position of the phenyl ring. The compound features a butyryl group connected to the fluorophenyl moiety through a carbonyl linkage.

| Parameter | Information |

|---|---|

| Chemical Name | 4'-Fluorobutyrophenone |

| IUPAC Name | 1-(4-fluorophenyl)butan-1-one |

| CAS Registry Number | 582-83-2 |

| Molecular Formula | C₁₀H₁₁FO |

| Molecular Weight | 166.19 g/mol |

| MDL Number | MFCD00017967 |

| EINECS | 209-492-3 |

The compound belongs to the class of fluorinated butyrophenones, which have gained significant attention in medicinal chemistry due to their biological activities and synthetic utility.

Physical and Chemical Properties

4'-Fluorobutyrophenone possesses specific physical and chemical characteristics that make it valuable in organic synthesis. Its physical state changes from solid to liquid near room temperature, which is important for handling considerations.

The compound's relatively low melting point allows for convenient handling in laboratory settings, while its limited water solubility necessitates the use of organic solvents for processing and reactions.

Structural Characteristics

4'-Fluorobutyrophenone features a distinct molecular structure with a para-fluorinated aromatic ring attached to a butyl ketone moiety. This structural arrangement contributes significantly to its chemical reactivity and utility in synthetic applications.

The fluorine atom at the para position of the phenyl ring affects the electronic distribution, making the compound particularly useful in pharmaceutical development. The carbonyl group provides a reactive site for various chemical transformations, including nucleophilic additions, reductions, and condensation reactions.

Applications in Pharmaceutical Development

4'-Fluorobutyrophenone serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of antipsychotic medications and other therapeutic agents.

Antipsychotic Drug Synthesis

The compound is prominently used in the preparation of several clinically important antipsychotic drugs, including:

| Pharmaceutical Product | Classification | Therapeutic Use |

|---|---|---|

| Haloperidol | Typical antipsychotic | Schizophrenia, mania, tourette syndrome |

| Haloanisone | Antipsychotic | Mental disorders |

| Triperiodol | Butyrophenone antipsychotic | Psychosis treatment |

| Methylperidide | Antipsychotic | Behavioral disorders |

| Dipiperone | Butyrophenone derivative | Psychotic disorders |

These medications share structural similarities derived from the 4'-fluorobutyrophenone scaffold, which contributes to their pharmacological properties .

Pharmacology and Biochemistry

The pharmacological significance of 4'-Fluorobutyrophenone extends beyond its role as a synthetic intermediate. The compound itself has been identified in metabolic processes.

Metabolic Pathway Involvement

4'-Fluorobutyrophenone is recognized as a human metabolite of bromperidol, an antipsychotic medication . This metabolic relationship highlights the biological relevance of the compound and its role in pharmacokinetic processes.

The identification of 4'-Fluorobutyrophenone as a metabolite suggests its importance in understanding drug metabolism and potential biological interactions within human physiological systems.

Comparative Analysis with Related Compounds

4'-Fluorobutyrophenone belongs to a family of fluorinated ketones, with several structural analogs having significant chemical and pharmaceutical relevance. Notable among these is 4-Chloro-4'-fluorobutyrophenone, which features an additional chlorine atom in the aliphatic chain.

| Compound | Chemical Formula | Molecular Weight | Key Difference |

|---|---|---|---|

| 4'-Fluorobutyrophenone | C₁₀H₁₁FO | 166.19 g/mol | Base structure |

| 4-Chloro-4'-fluorobutyrophenone | C₁₀H₁₀ClFO | 200.64 g/mol | Contains terminal chlorine |

The chlorinated derivative exhibits different reactivity patterns and is used in the synthesis of specific pharmaceutical compounds including antipsychotics like lumateperone . This structural difference significantly impacts the compound's application profile.

Research Significance and Future Directions

The continued importance of 4'-Fluorobutyrophenone in pharmaceutical research suggests several potential directions for future investigation:

-

Development of novel synthetic routes to improve yield and purity

-

Exploration of additional pharmaceutical applications beyond antipsychotic medications

-

Investigation of structure-activity relationships in derivatives

-

Assessment of potential biological activities of the compound itself

-

Optimization of formulation strategies for pharmaceutical intermediates

These research avenues could further expand the utility and understanding of this valuable chemical entity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume